molecular formula C22H16ClN3O2 B12213051 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

Cat. No.: B12213051
M. Wt: 389.8 g/mol
InChI Key: YIHQCPIJUOTIIX-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,5-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide typically involves the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and nitriles, under specific reaction conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using chlorinating agents.

    Attachment of the diphenylacetamide moiety: This can be accomplished through amide bond formation between the oxadiazole derivative and diphenylacetic acid or its derivatives.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide can be compared with other similar compounds, such as:

    N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.

    N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide: The presence of a methyl group instead of a chlorine atom may affect the compound’s reactivity and interactions with molecular targets.

    N-[4-(4-nitrophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide: The nitro group may introduce additional electronic effects, influencing the compound’s chemical behavior and biological activity.

Properties

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C22H16ClN3O2/c23-18-13-11-17(12-14-18)20-21(26-28-25-20)24-22(27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26,27)

InChI Key

YIHQCPIJUOTIIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NON=C3C4=CC=C(C=C4)Cl

Origin of Product

United States

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